molecular formula C11H7BrFN B3267963 5-Bromo-2-fluoro-3-phenylpyridine CAS No. 473596-03-1

5-Bromo-2-fluoro-3-phenylpyridine

Cat. No. B3267963
CAS RN: 473596-03-1
M. Wt: 252.08 g/mol
InChI Key: WLEHFWRHEVIYNO-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-phenylpyridine is a chemical compound with the molecular formula C11H7BrFN. It has a molecular weight of 252.09 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Halogen-rich Intermediates in Medicinal Chemistry

5-Bromo-2-fluoro-3-phenylpyridine is a halogen-rich compound with potential as a building block in medicinal chemistry. Wu et al. (2022) described the synthesis of halopyridine isomers like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, valuable for developing pentasubstituted pyridines with functionalities useful for further chemical manipulations in medicinal research (Wu et al., 2022).

Synthesis of Disubstituted Pyridines

Sutherland and Gallagher (2003) reported the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a precursor for synthesizing disubstituted pyridines. Their work demonstrates the compound's versatility in creating a range of pyridines and pyridones, highlighting its role in diverse chemical syntheses (Sutherland & Gallagher, 2003).

Chemoselective Functionalization

Stroup et al. (2007) explored the chemoselective functionalization of similar compounds like 5-bromo-2-chloro-3-fluoropyridine, revealing insights into selective bromide, chloride, and fluorine substitutions. These findings have implications for the controlled and specific functionalization of this compound in organic synthesis (Stroup et al., 2007).

Radiosynthesis for Medical Imaging

Pauton et al. (2019) described the radiosynthesis of 2-amino-5-[18F]fluoropyridines, using compounds like 2-bromo-5-[18F]fluoropyridine. This research is significant for medical imaging, especially in positron emission tomography (PET), where such fluorinated pyridines can be valuable (Pauton et al., 2019).

Creating Structural Manifolds

Schlosser and Bobbio (2002) discussed the transformation of compounds like 5-chloro-2,3-difluoropyridine into various pyridines and pyridinones, demonstrating the potential of halopyridines in creating diverse structural manifolds. This research indicates the value of this compound in synthesizing a variety of chemical structures for industrial or pharmaceutical purposes (Schlosser & Bobbio, 2002).

Safety and Hazards

The safety information for 5-Bromo-2-fluoro-3-phenylpyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Fluoropyridines, including 5-Bromo-2-fluoro-3-phenylpyridine, are important structural motifs found in numerous bioactive molecules. The introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of these compounds . Therefore, the development of robust synthetic routes enabling the incorporation of diverse functional groups on the pyridine scaffold is a promising direction for future research .

properties

IUPAC Name

5-bromo-2-fluoro-3-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHFWRHEVIYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-fluoropyridin-3-ylboronic acid (620 mg, 2.82 mmol) and 1-iodobenzene (292 μL, 2.6 mmol) in 1,4-dioxane (50 μL) was degassed via nitrogen bubble for 15 mins. Then the mixture was added Pd(PPh3)4 (150 mg, 0.13 mmol) and aqueous Na2CO3 (24 μL, 5.7 mmol) and heated to 90° C. for 30 mins. The reaction was cooled to room temperature and poured into ethyl acetate (50 mL). The mixture was extracted with ethyl acetate, dried over Na2SO4, filtered and concentrated. The residue was purified via a flash column using 10% ethyl acetate in hexanes as an eluent. The product containing fractions were concentrated to give 5-bromo-2-fluoro-3-phenylpyridine (2.2) (326 mg, 49.8% yield).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
292 μL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
24 μL
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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